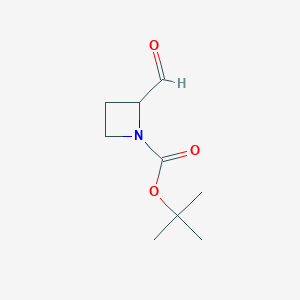
Tert-butyl 2-formylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives involves multiple steps, including acid-catalyzed hydrolysis, glycol cleavage, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through a series of reactions, including nucleophilic substitution and oxidation .
Molecular Structure Analysis
The molecular structures of tert-butyl carboxylate derivatives are confirmed using spectroscopic methods and, in some cases, X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized spectroscopically and its structure was confirmed by X-ray diffraction, crystallizing in the triclinic space group .
Chemical Reactions Analysis
Tert-butyl carboxylate derivatives undergo various chemical reactions, including hydroformylation, which is a transition-metal-catalyzed reaction that adds a formyl group to the molecule. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to give formyl products with high diastereoselectivities, which are important intermediates for the synthesis of homochiral amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed that it occurs in the 4-enol form and exhibits an axial orientation of the isobutyl side chain. The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One significant application of tert-butyl 2-formylazetidine-1-carboxylate derivatives involves enantioselective synthesis processes. For instance, Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction, utilizing tert-butyl alcohol. This method achieves high asymmetric induction, essential for producing enantiomerically pure compounds, vital in drug synthesis and other areas of chemistry (Ishihara, Kosugi, Umemura, & Sakakura, 2008).
Intermediate for Anticancer Drugs
Tert-butyl 2-formylazetidine-1-carboxylate and its analogs are crucial intermediates in synthesizing small molecule anticancer drugs. Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, showcasing its importance in developing drugs targeting the PI3K/AKT/mTOR pathway, critical in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).
Metal-Free Organic Synthesis
In organic synthesis, tert-butyl 2-formylazetidine-1-carboxylate derivatives facilitate metal-free reactions, contributing to greener and more sustainable chemistry practices. Xie et al. (2019) reported a facile protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions, highlighting the versatility of tert-butyl carbazate derivatives in synthesizing bioactive compounds (Xie et al., 2019).
Thermal Decomposition Studies
The thermal decomposition of tert-butyl 2-formylazetidine-1-carboxylate derivatives offers insights into their stability and reactivity under various conditions. Montevecchi et al. (2004) investigated the thermal decomposition of tert-butyl perester of thymidine-5'-carboxylic acid, contributing to the understanding of the stability and decomposition pathways of tert-butyl esters, which is crucial for their storage and handling in synthetic applications (Montevecchi, Manetto, Navacchia, & Chatgilialoglu, 2004).
Enzymatic Reactions
Tert-butyl 2-formylazetidine-1-carboxylate derivatives also play a role in enzymatic studies, providing substrates for investigating enzymatic reaction mechanisms and kinetics. Yoo et al. (2008) explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing the major metabolic pathways, including hydroxylation and carbonyl reduction. Such studies are fundamental in drug development, offering insights into drug metabolism and potential interactions (Yoo et al., 2008).
Propiedades
IUPAC Name |
tert-butyl 2-formylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGEIJWHPDPLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599954 |
Source


|
| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formylazetidine-1-carboxylate | |
CAS RN |
852324-38-0 |
Source


|
| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-formylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
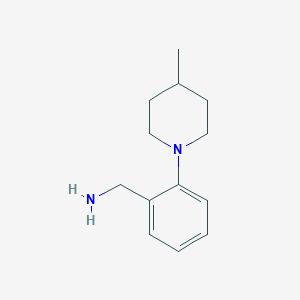
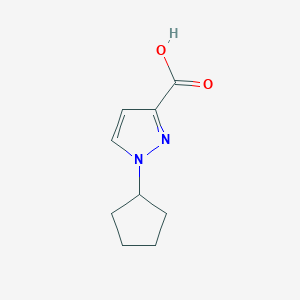
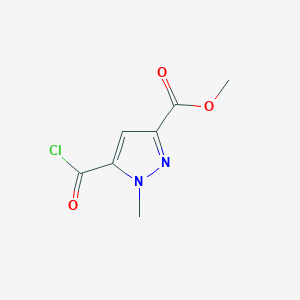
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)
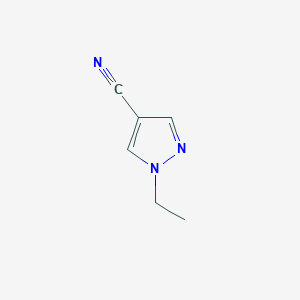
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)




